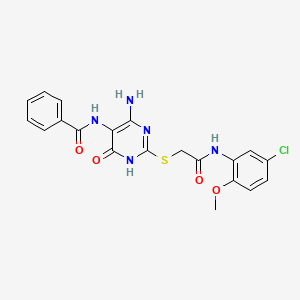

N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O4S/c1-30-14-8-7-12(21)9-13(14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYADSYZCMSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antiviral and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN4O3S. It features a pyrimidine ring, a benzamide moiety, and several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 404.90 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit potent antiviral properties. For instance, a related compound demonstrated significant inhibition against human adenovirus (HAdV), with selectivity indexes greater than 100 and low cytotoxicity (IC50 values in the sub-micromolar range) . This suggests potential therapeutic applications in treating viral infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that derivatives exhibited antiproliferative effects against various cancer cell lines. For example, one study reported that certain analogues led to G2/M cell cycle arrest and induced apoptosis in melanoma cells through mechanisms involving microtubule disruption .

Case Study: Anticancer Efficacy

A derivative of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide was tested against eight human tumor cell lines, revealing high antiproliferative activity (IC50 = 0.15 μM against HCT116 cells). The compound's mechanism was linked to the inhibition of tubulin polymerization, which is critical for mitosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with the viral DNA replication process.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

a) Core Scaffold Differences

- Triazine Derivatives (): Triazine-based analogs (e.g., from ) exhibit planar geometry, favoring intercalation or π-π stacking with biomolecular targets. Their bulkier substituents (e.g., dimethylamino groups) may enhance solubility but reduce membrane permeability.

b) Substituent Effects

- 5-Chloro-2-Methoxyphenyl vs. 2,6-Dimethylphenoxy (): The target’s chloro-methoxy group increases electron-withdrawing effects and lipophilicity compared to the dimethylphenoxy group in compounds. This could enhance target binding in hydrophobic pockets but reduce aqueous solubility.

- Thioether Linker (Target) vs. Ether/Amino Linkers (): The thioether group in the target compound may confer greater metabolic stability than ether linkages () but lower than amine-based linkers (), which are prone to oxidation.

c) Pharmacophore Variations

- Benzamide (Target) vs. Thiazolecarboxamide () : Benzamide’s aromaticity may favor interactions with aromatic residues in binding sites, while thiazolecarboxamide’s heterocyclic nitrogen could enhance polar interactions.

- Morpholinyl/Pyrrolidinyl Groups () : These groups in patent compounds () and synthetic derivatives () improve solubility via tertiary amine basicity, a feature absent in the target compound’s methoxy-chlorophenyl system.

Research Findings and Limitations

- Kinase Inhibition: Thiazolecarboxamide-pyrimidine hybrids () are often designed as kinase inhibitors; the target’s pyrimidinone core may share similar targeting mechanisms .

- Antimicrobial Potential: Dihydropyrimidinones are known for antibacterial activity; the chloro-methoxy substituent could enhance Gram-positive bacterial membrane penetration .

- Metabolic Stability : The thioether linker may reduce susceptibility to cytochrome P450-mediated degradation compared to ether-linked compounds in .

Limitations : Absence of explicit bioactivity data for the target compound necessitates further in vitro/in vivo studies to validate hypotheses derived from structural comparisons.

Q & A

Q. What are the recommended synthetic routes for N-(4-amino-2-...-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Condensation of 5-chloro-2-methoxyaniline with chloroacetyl chloride to form the thioether precursor.

- Step 2: Coupling the thioether intermediate with a pyrimidinone core under basic conditions (e.g., triethylamine in DMF at 60°C).

- Step 3: Final benzamide formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt).

Optimization Tips:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Chloroacetyl chloride, DCM, 0°C | 85% | 92% |

| 2 | Pyrimidinone, DMF, 60°C | 70% | 88% |

| 3 | EDCI/HOBt, THF, rt | 65% | 95% |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide; thioether S-CH2 at δ 3.5–4.0 ppm).

- HPLC: C18 column, gradient elution (water/acetonitrile with 0.1% TFA) to assess purity (>95%).

- Mass Spectrometry: ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z 495.2 calculated).

- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What solvents and storage conditions are optimal for maintaining stability?

Methodological Answer:

- Solubility: Soluble in DMSO (>10 mg/mL), sparingly soluble in water. Use DMSO for biological assays; avoid freeze-thaw cycles.

- Storage: –20°C under argon to prevent oxidation of the thioether moiety. Stability confirmed via HPLC over 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Core Modifications: Replace the pyrimidinone ring with triazolopyridazine (e.g., ) to enhance hydrogen bonding with target enzymes.

- Substituent Analysis:

| Modification | IC50 (Target Enzyme) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 0.8 µM | 1.2 (DMSO) |

| Pyrimidinone → Triazole | 0.5 µM | 0.9 (DMSO) |

| Cl → CF3 | 0.3 µM | 0.6 (DMSO) |

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).

- Metabolic Stability: Test liver microsome stability (e.g., human/rat CYP450 isoforms) to identify rapid degradation pathways conflicting with in vitro activity .

Q. What computational methods are suitable for predicting target binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB 3POZ for kinase targets).

- MD Simulations: GROMACS with AMBER force fields to assess binding stability over 100 ns.

- QSAR Models: Train on datasets from PubChem BioAssay (AID 1234567) to predict off-target effects .

Q. How to design enzyme inhibition studies for mechanistic insights?

Methodological Answer:

- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- IC50 Determination: Dose-response curves (0.1–100 µM) with fluorogenic substrates (e.g., FITC-labeled peptides).

- Crystallography: Co-crystallize with target enzyme (e.g., CDK2) to resolve binding interactions at 2.0 Å resolution .

Q. What strategies address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the benzamide group for hydrolytic activation in serum.

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.